molecular formula C9H8O4 B8731971 7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one CAS No. 89687-38-7

7-Hydroxy-3-methoxyisobenzofuran-1(3H)-one

Cat. No. B8731971
Key on ui cas rn: 89687-38-7
M. Wt: 180.16 g/mol
InChI Key: JDICZELAXBTHLX-UHFFFAOYSA-N
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Patent
US05428002

Procedure details

4 drops of concentrated sulfuric acid are added to a solution of 2.5 g of 3,7-dihydroxyphthalide (in the form of the crude product--see Examples 105 and 106) in 70 ml of methanol and, after the subsequent addition of 3 Å molecular sieve, the mixture is left to stand for approximately 16 hours. The mixture is then filtered and the filtrate is concentrated by evaporation. The crude product, 3 g of yellow oil, is purified by chromatography (flash-chromatography) on silica gel using ethyl acetate/n-hexane (3:7) to yield 1.9 g (70% of the theoretical yield) of 7-hydroxy-3-methoxy-phthalide in the form of reddish crystals, m.p. 77°-79° C. (after crystallisation from diethyl ether/n-hexane); IR spectrum (CHCl3): C=O 1745 cm-1.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1.[CH3:13]O>S(=O)(=O)(O)O>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[C:4](=[O:5])[O:3][CH:2]2[O:1][CH3:13]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1OC(=O)C2=C(C=CC=C12)O
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the subsequent addition of 3 Å molecular sieve
WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The crude product, 3 g of yellow oil, is purified by chromatography (flash-chromatography) on silica gel
CUSTOM
Type
CUSTOM
Details
to yield 1.9 g (70% of the

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=CC=C2C(OC(=O)C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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